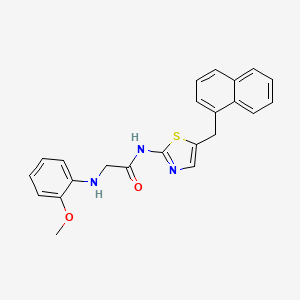
(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine” has been reported. For instance, a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine” likely involves a pyrrolidine ring, a pteridin-4-yl group, and a 4-methoxyphenyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pteridin-4-yl group is a bicyclic compound consisting of fused pyrimidine and pyrazine rings. The 4-methoxyphenyl group consists of a phenyl ring with a methoxy group attached to the 4-position .Aplicaciones Científicas De Investigación
Antiproliferative Activity
This compound has been used in the synthesis of a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . These compounds have shown antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI50 values .
Induction of Cell Death
The compound 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, which is related to (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine, has been found to induce cell death . It activates the initiator enzyme of apoptotic cascade caspase 9, induces a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduces the expression levels of proliferating cell nuclear antigen (PCNA) .
Fluorescence Properties
The compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, which is related to (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine, has been identified as a potent pH indicator . It enables both fluorescence intensity-based and ratiometric pH sensing .
Hole Transporting Materials for Perovskite Solar Cells
(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine derivatives have been used as hole transporting materials (HTMs) for perovskite solar cells (PSCs) . These HTMs have shown good stability and high hole mobility compared with the parent H101 .
Power Conversion Efficiency Improvement in PSCs
The compound CP1, a derivative of (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine, has been used in PSC devices and shown a better power conversion efficiency (PCE) of 15.91%, due to its high hole mobility and uniform smooth film morphology .
Cancer Treatment
Alkylaminophenol compounds, a class of heterocycle compounds containing amine and phenol groups, have been frequently used in cancer treatment . (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine, as an alkylaminophenol compound, may also have potential applications in this area .
Direcciones Futuras
The future directions for research on “(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the interest in pyrrolidine derivatives in medicinal chemistry , this compound could be of interest for future drug discovery efforts.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-pyrrolidin-1-ylpteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-24-13-6-4-12(5-7-13)20-16-14-15(19-9-8-18-14)21-17(22-16)23-10-2-3-11-23/h4-9H,2-3,10-11H2,1H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZMJWMZKAJMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid](/img/structure/B2644875.png)
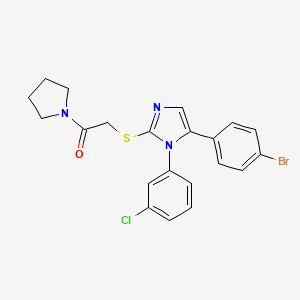
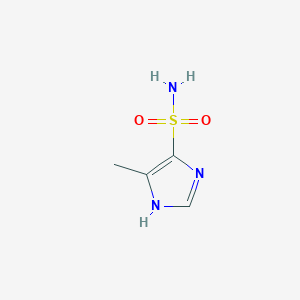
![6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2644879.png)
![N-(4-ethylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2644880.png)
![N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2644882.png)
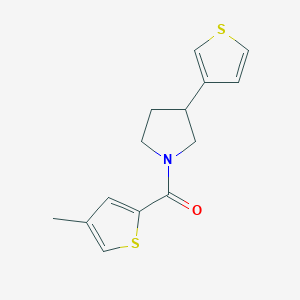
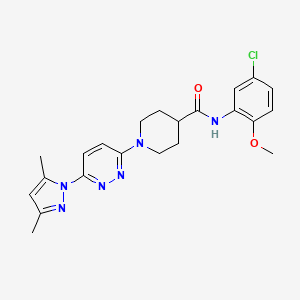

![N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2644889.png)
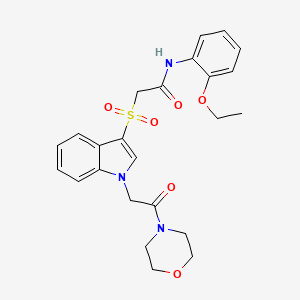
![N-(4-bromophenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2644893.png)
![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)
